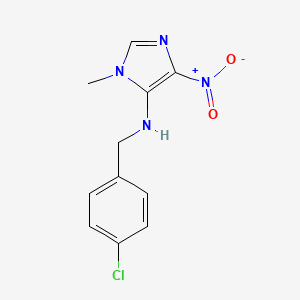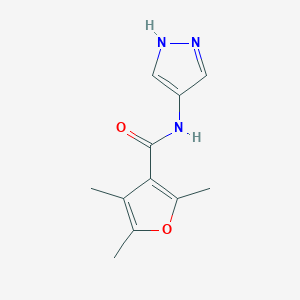
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with three methyl groups and a carboxamide group attached to a pyrazole ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the furan ring through a coupling reaction. This often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative of the furan ring with an amine derivative of the pyrazole ring under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,4,5-trimethylfuran: A simpler analog without the pyrazole and carboxamide groups.
N-(1H-pyrazol-4-yl)furan-3-carboxamide: Lacks the methyl substitutions on the furan ring.
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)benzamide: Features a benzene ring instead of a furan ring.
Uniqueness
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the furan and pyrazole rings, along with the carboxamide group, allows for a wide range of interactions and applications that are not possible with simpler analogs.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2,4,5-trimethyl-N-(1H-pyrazol-4-yl)furan-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-6-7(2)16-8(3)10(6)11(15)14-9-4-12-13-5-9/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChIキー |
ZZVTVHRHEIDUES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1C(=O)NC2=CNN=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)
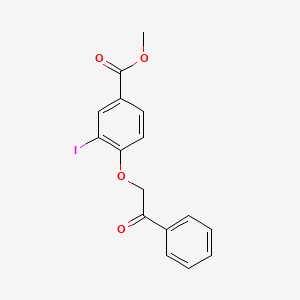

![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)
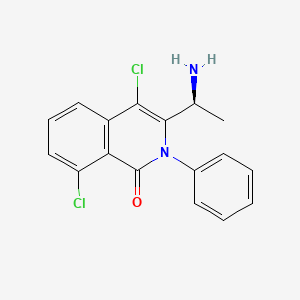
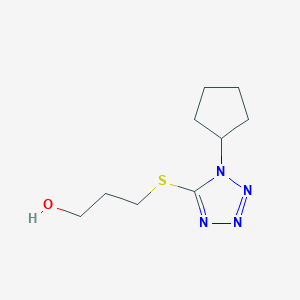

![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)

![N-(3-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B14911037.png)
